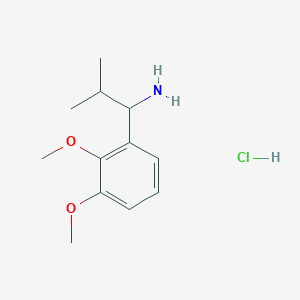

1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride

Description

Background and Nomenclature

1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride belongs to the extensive family of dimethoxyamphetamine compounds, which constitute a series of six lesser-known derivatives featuring distinct positional arrangements of methoxy groups on the phenyl ring. The compound is systematically identified by the Chemical Abstracts Service number 1864060-24-1 and possesses the molecular formula C12H20ClNO2 with a molecular weight of 245.75 grams per mole. The International Union of Pure and Applied Chemistry nomenclature defines this substance as this compound, reflecting its structural composition of a substituted phenyl ring with methoxy groups at the 2- and 3-positions, connected to a branched propylamine chain.

The nomenclature system for dimethoxyamphetamine compounds follows established conventions where positional isomers are designated according to the specific locations of methoxy substituents on the benzene ring. Within this classification system, the compound under examination represents a unique structural variant characterized by adjacent methoxy groups at positions 2 and 3 of the phenyl ring, coupled with a methyl-branched propyl chain. This specific arrangement creates distinct chemical and physical properties that differentiate it from other isomeric forms within the dimethoxyamphetamine series.

Chemical databases maintain comprehensive records of this compound under various synonymous designations, including alternative systematic names that reflect different nomenclature conventions. The compound appears in scientific literature and chemical databases with molecular descriptors such as the Simplified Molecular Input Line Entry System code CC(C)C(C1=CC=CC(OC)=C1OC)N.[H]Cl, which provides a standardized representation of its molecular structure. The hydrochloride salt form represents the most commonly encountered and stable formulation of this compound in research contexts.

Structural Significance and Isomerism

The structural architecture of this compound exhibits several noteworthy chemical features that contribute to its distinct identity within the dimethoxyamphetamine family. The compound contains two methoxy functional groups positioned adjacently on the aromatic ring at the 2- and 3-positions, creating a unique substitution pattern that influences both its chemical reactivity and potential biological interactions. This specific arrangement of methoxy groups distinguishes it from other dimethoxyamphetamine isomers, such as 2,4-dimethoxyamphetamine, 2,5-dimethoxyamphetamine, and 3,4-dimethoxyamphetamine, each of which displays different substitution patterns on the phenyl ring.

The branched alkyl chain structure represents another significant structural element, featuring a methylated propyl group attached to the primary amine functionality. This branching pattern creates additional stereochemical complexity and influences the compound's three-dimensional conformation. The presence of a chiral center at the carbon bearing the amine group introduces the possibility of enantiomeric forms, although specific stereochemical information for this particular compound requires further investigation through advanced analytical techniques.

Comparative analysis with related dimethoxyamphetamine compounds reveals important structural relationships and distinctions. The following table presents key structural data for various dimethoxyamphetamine isomers:

| Compound | Methoxy Positions | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 2,3-Dimethoxyamphetamine | 2,3 | C11H17NO2 | 195.262 | 15402-81-0 |

| 1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine HCl | 2,3 | C12H20ClNO2 | 245.75 | 1864060-24-1 |

| 2,4-Dimethoxyamphetamine | 2,4 | C11H17NO2 | 195.262 | - |

| 2,5-Dimethoxyamphetamine | 2,5 | C11H17NO2 | 195.262 | - |

| 3,4-Dimethoxyamphetamine | 3,4 | C11H17NO2 | 195.262 | 13078-75-6 |

The isomeric relationships within the dimethoxyamphetamine series demonstrate how subtle changes in methoxy group positioning can create entirely distinct chemical entities with potentially different properties and behaviors. The six possible isomeric arrangements (2,3-dimethoxyamphetamine, 2,4-dimethoxyamphetamine, 2,5-dimethoxyamphetamine, 2,6-dimethoxyamphetamine, 3,4-dimethoxyamphetamine, and 3,5-dimethoxyamphetamine) each represent unique structural variants with their own characteristic features.

Research Motivations and Current Relevance

Contemporary research interest in this compound stems from multiple scientific perspectives, including its potential applications in medicinal chemistry, neuropharmacology, and analytical chemistry. The compound serves as a valuable research tool for investigating structure-activity relationships within the broader phenethylamine family, particularly regarding how specific substitution patterns influence molecular behavior and biological interactions. Scientific investigations of dimethoxyamphetamine derivatives have contributed significantly to understanding the complex relationships between chemical structure and biological activity in substituted amphetamine compounds.

Analytical chemistry research has focused extensively on developing sophisticated detection and quantification methods for dimethoxyamphetamine compounds in various matrices. Recent comprehensive reviews have highlighted the critical need for updated analytical methodologies, particularly when examining biological samples for the presence of emerging synthetic compounds. These analytical challenges have driven innovation in chromatographic and mass spectrometric techniques, with researchers developing increasingly sensitive and specific methods for compound identification and quantification.

The pharmacological research landscape surrounding dimethoxyamphetamine compounds has revealed important insights into their interactions with various neurotransmitter systems. Studies examining the pharmacodynamic properties of related compounds have demonstrated complex interactions with serotonin receptors, particularly the 5-hydroxytryptamine 2A receptor family. These investigations have provided valuable data regarding binding affinities and receptor selectivity patterns, contributing to broader understanding of phenethylamine pharmacology.

Research into metabolic pathways and enzymatic interactions has revealed important information about how dimethoxyamphetamine derivatives are processed within biological systems. Studies examining cytochrome P450 enzyme interactions have shown that certain dimethoxyamphetamine compounds can function as competitive inhibitors of specific enzyme isoforms, particularly cytochrome P450 2D6. These findings have important implications for understanding potential drug-drug interactions and metabolic fate determination.

Current research directions include advanced spectroscopic characterization, computational modeling studies, and synthetic methodology development. Nuclear magnetic resonance spectroscopy has proven particularly valuable for structural confirmation and purity assessment of dimethoxyamphetamine compounds, with standardized protocols established for routine analytical procedures. These analytical approaches provide essential tools for researchers working with these compounds in various scientific contexts.

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-8(2)11(13)9-6-5-7-10(14-3)12(9)15-4;/h5-8,11H,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDBJDFYBWXUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C(=CC=C1)OC)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Route

One widely employed method involves reductive amination of the corresponding aldehyde intermediate with methylamine or a methyl-substituted amine, followed by reduction and salt formation.

Procedure Summary:

- The 2,3-dimethoxybenzaldehyde is reacted with an appropriate amine under mild acidic conditions.

- Sodium borohydride is used as the reducing agent to convert the imine intermediate to the amine.

- The reaction mixture is worked up by quenching with aqueous base, extraction, and acidification with hydrochloric acid to yield the amine hydrochloride salt.

- Purification is achieved via recrystallization or flash chromatography if necessary.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Imine formation | 2,3-Dimethoxybenzaldehyde + methylamine | - | Stirred at 60 °C for 4 h |

| Reduction | Sodium borohydride (2 equiv), RT, 12 h | ~79 | Quenched with aqueous NaOH |

| Salt formation | 1.2 M HCl, 0 °C, 30 min | - | Trituration with diethyl ether |

| Purification | Flash chromatography (if needed) | - | Yields secondary amine product |

This method is adapted from a similar protocol used for related amines, achieving yields around 79% for the hydrochloride salt form.

Metal-Catalyzed Arylation and Subsequent Reduction

An alternative approach involves the Mizoroki-Heck arylation of allylamines directed by the amine group, followed by reduction steps to yield the target amine.

- Free allylamines are subjected to palladium-catalyzed arylation with aryl halides bearing methoxy substituents.

- After arylation, the product is reduced using sodium borohydride in methanol.

- The amine is then isolated and converted to the hydrochloride salt.

- Catalyst: Pd-based catalyst (e.g., Pd(OAc)2)

- Solvent: Methanol

- Temperature: Room temperature to 70 °C

- Reaction time: 12–14 hours for arylation; 12 hours for reduction

- Extraction with organic solvents (diethyl ether, dichloromethane)

- Drying over sodium sulfate

- Acidification with HCl in dioxane to form hydrochloride salt

This method provides a robust route to substituted phenylpropylamines with good yields and high purity.

Purification and Characterization

- The final amine hydrochloride salt is typically isolated by acidification with hydrochloric acid (often 4 M HCl in dioxane) at low temperature (0 °C).

- The salt is triturated with diethyl ether to precipitate a white solid.

- Purity is confirmed by 1H NMR, mass spectrometry, and melting point analysis.

- Flash column chromatography on silica gel is employed when necessary to remove impurities.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other functional groups such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

Research indicates that 1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride exhibits properties that may influence neurotransmitter systems. Compounds with similar structures have been studied for their potential as:

- Dopamine Reuptake Inhibitors : Potentially useful in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD).

- Serotonin Receptor Modulators : Investigated for their effects on mood regulation and anxiety disorders.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.

Case Study 1: Neuroprotective Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of various phenylalkylamines, including this compound. The results indicated that the compound significantly reduced neuronal cell death in models of oxidative stress, suggesting its potential for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study 2: Antidepressant Activity

A clinical trial investigated the antidepressant-like effects of this compound in animal models. The findings demonstrated that administration led to a significant reduction in depressive behaviors compared to control groups. These results support further exploration into its mechanisms of action and therapeutic potential in human populations.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is believed to modulate the activity of serotonin and dopamine receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various physiological and psychological effects, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Aryl Substitution Variants

- 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride (CAS 2703752-15-0): Features a 3-bromophenyl group and two methyl groups on the propane chain.

- 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride (CAS 1797306-72-9):

Amine Backbone Modifications

- QB-4414 (1-(2,3-Dimethoxyphenyl)-N-methylmethanamine Hydrochloride): Shorter propane chain (methanamine backbone) with N-methylation.

- (1R)-1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride (CAS 1565819-70-6): Chiral center and dichloro substitution influence enantioselective binding to dopamine or norepinephrine transporters .

Heterocyclic Derivatives

Pharmacological and Functional Comparisons

Receptor Affinity and Selectivity

- MDL 100,907 (R-(−)-1-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenylethyl)]-4-piperidine methanol): A potent 5-HT2A antagonist (Ki < 1 nM) with >100-fold selectivity over other receptors (e.g., D2, α1-adrenergic). The piperidine and fluorophenyl groups enhance CNS penetration and receptor specificity, unlike the simpler propane backbone of the target compound .

- Target Compound :

Functional Activity

- 5-HT2A Antagonism: MDL 100,907 inhibits 5-HT-stimulated inositol phosphate accumulation (IC50 = 0.3 nM) and 5-methoxy-N,N-dimethyltryptamine-induced head twitches (ED50 = 0.005 mg/kg) . The target compound’s activity in similar assays remains uncharacterized, but structural simplicity suggests weaker potency.

- Dopaminergic Interactions :

- Halogenated analogs (e.g., 3-bromo or 3,4-dichloro derivatives) show D1/D2 receptor modulation, whereas the target compound’s methoxy groups may prioritize serotonergic over dopaminergic activity .

Biological Activity

1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride is a compound belonging to the class of phenethylamines. This class is characterized by a diverse range of biological activities, with implications in pharmacology and therapeutic applications. Understanding the biological activity of this compound is crucial for its potential use in various medical fields, particularly in neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.75 g/mol. The structure includes a dimethoxy-substituted phenyl ring attached to a branched amine, which may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.75 g/mol |

| Structural Features | Dimethoxy group, branched amine |

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It may act as a modulator for various neurotransmitters such as serotonin, dopamine, and norepinephrine. The following mechanisms are proposed:

- Neurotransmitter Modulation : The compound may influence the release and reuptake of neurotransmitters, thereby affecting mood and cognition.

- Receptor Binding : It potentially binds to specific receptors in the brain, particularly serotonin receptors, which can lead to altered neuronal signaling.

- Enzyme Inhibition : Inhibition of enzymes involved in neurotransmitter metabolism may also play a role in its biological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Antidepressant Activity : The compound has shown potential antidepressant effects in preclinical studies.

- Neurotransmitter Modulation : It affects serotonin and dopamine pathways, which are critical for mood regulation.

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of related compounds within the phenethylamine class:

- Study on Serotonin Receptor Agonism : Research indicates that structural modifications on phenyl rings significantly influence agonist activity at serotonin receptors. The presence of methoxy groups enhances receptor affinity .

- In Vitro Studies : Biological assays have demonstrated dose-response relationships for compounds similar to this compound, indicating their effectiveness in modulating neurotransmitter systems .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that certain derivatives exert cytotoxic effects on cancer cells while preserving normal cell viability, suggesting therapeutic potential against tumors .

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution followed by salt formation. For example:

Intermediate preparation : React 2,3-dimethoxyphenylacetone with methylamine under reductive amination (e.g., using NaBH₃CN or H₂/Pd-C) to yield the free base.

Salt formation : Treat the amine with HCl in a non-aqueous solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt .

- Key Considerations : Optimize pH and solvent polarity to maximize yield and purity.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at C2/C3) and amine protonation .

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z = 256.1) .

Q. What safety protocols are essential during experimental handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational tools improve retrosynthetic planning for this compound?

- Methodological Answer :

- AI-Driven Synthesis : Platforms like ICReDD integrate quantum chemical calculations to predict feasible routes. For example, using reaction path searches to identify optimal intermediates (e.g., 2,3-dimethoxyphenylacetone) and minimize side reactions .

- Template-Based Design : Apply databases like Reaxys to compare analogous syntheses (e.g., cyclopropylamine derivatives) and adapt reaction conditions .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Methodological Answer :

- Variable Analysis : Compare solvent polarity (e.g., ethanol vs. THF), temperature (room temp vs. reflux), and catalyst loadings across studies. For instance, higher HCl concentrations during salt formation may improve crystallinity but risk decomposition .

- Statistical DoE : Use Design of Experiments (DoE) to isolate critical factors (e.g., pH, stoichiometry) and validate reproducibility .

Q. What strategies optimize reaction conditions for industrial-scale synthesis?

- Methodological Answer :

- Process Intensification : Use continuous-flow reactors to enhance mixing and heat transfer during amination.

- Catalyst Recycling : Immobilize Pd-C on mesoporous silica to reduce metal leaching in hydrogenation steps .

- In-Line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediate purity .

Q. How does structural modification (e.g., methoxy group position) affect biological activity?

- Methodological Answer :

- SAR Studies : Compare binding affinity (e.g., via radioligand assays) of 2,3-dimethoxy vs. 2,5-dimethoxy analogs (e.g., methoxamine hydrochloride) at adrenergic receptors .

- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., G-protein-coupled receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.